molecular formula C19H27N5O2 B2809442 2-({1-[(oxan-4-yl)methyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one CAS No. 2097866-55-0

2-({1-[(oxan-4-yl)methyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one

Cat. No.: B2809442
CAS No.: 2097866-55-0
M. Wt: 357.458
InChI Key: OFEDDPQNCKUDCI-UHFFFAOYSA-N
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Description

2-({1-[(oxan-4-yl)methyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C19H27N5O2 and its molecular weight is 357.458. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Characterization

Compounds with structural elements similar to the queried chemical, such as piperidine, pyrazole, and dihydropyridazinone moieties, have been synthesized and characterized for various applications. For instance, Richter et al. (2009) discuss the synthesis of tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate, highlighting methods for introducing pyrazole and piperidine rings into molecules, which are crucial for developing pharmacologically active compounds (Richter et al., 2009).

Potential Therapeutic Applications

Compounds featuring pyrazole, piperidine, and related heterocycles have been explored for their therapeutic potential. For example, research into novel Mannich bases bearing pyrazolone moiety by Naik et al. (2013) involves synthesizing compounds that may hold promise for pharmacological applications due to their electrochemical properties, suggesting potential for drug development (Naik et al., 2013).

Anticancer and Antimicrobial Activities

Katariya et al. (2021) conducted synthesis and molecular docking studies on new 1,3-oxazole clubbed pyridyl-pyrazolines, examining their anticancer and antimicrobial agents. Such studies indicate the importance of structural motifs found in the query compound for developing agents with potential anticancer and antimicrobial efficacy (Katariya et al., 2021).

Enzyme Inhibition

Research on novel bis(pyrazole-benzofuran) hybrids by Mekky and Sanad (2020) demonstrates the synthesis of compounds with a piperazine linker, showing potent bacterial biofilm and MurB enzyme inhibitory activities. This highlights the role of such compounds in addressing bacterial resistance and the importance of enzyme inhibition in drug development (Mekky & Sanad, 2020).

Properties

IUPAC Name

2-[[1-(oxan-4-ylmethyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O2/c25-19-3-2-18(23-9-1-8-20-23)21-24(19)15-16-4-10-22(11-5-16)14-17-6-12-26-13-7-17/h1-3,8-9,16-17H,4-7,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFEDDPQNCKUDCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=CC=N3)CC4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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